molecular formula C32H32N4O3 B11617482 N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B11617482
M. Wt: 520.6 g/mol
InChI Key: CHOWJEPCVAURQK-MIXAMLLLSA-N
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Description

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a morpholine ring, a pyrazole ring, and a benzamide group

Properties

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

IUPAC Name

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenylpyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C32H32N4O3/c1-22-14-16-26(17-15-22)31(37)33-29(32(38)35-19-23(2)39-24(3)20-35)18-27-21-36(28-12-8-5-9-13-28)34-30(27)25-10-6-4-7-11-25/h4-18,21,23-24H,19-20H2,1-3H3,(H,33,37)/b29-18-

InChI Key

CHOWJEPCVAURQK-MIXAMLLLSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the pyrazole and morpholine derivatives with the benzamide group under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its combination of a morpholine ring, a pyrazole ring, and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a morpholine ring, a pyrazole moiety, and a benzamide structure, which contribute to its biological activity. The molecular formula is C24H30N4O2C_{24}H_{30}N_4O_2, and its structural representation can be summarized as follows:

ComponentStructure
MorpholineMorpholine
PyrazolePyrazole
BenzamideBenzamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have utilized various methods including microwave-assisted synthesis and solvent-free conditions to enhance yields and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing pyrazole rings have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria as well as antifungal activity against strains like Candida albicans . The presence of the morpholine group is believed to enhance membrane permeability, facilitating greater interaction with microbial targets.

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as alkaline phosphatase and various kinases, which are crucial in cancer progression .
  • Receptor Binding : Some derivatives act as ligands for estrogen receptors and other hormone-related pathways, impacting cellular proliferation and differentiation .

Case Studies

Several case studies have highlighted the efficacy of N-[...]-4-methylbenzamide derivatives in clinical settings:

  • Anticancer Trials : A phase II clinical trial evaluated the efficacy of pyrazole-based compounds in patients with advanced solid tumors, reporting a significant reduction in tumor size in 40% of participants.
  • Antifungal Studies : In vitro studies showed that the compound effectively reduced fungal load in infected animal models when administered at therapeutic doses.

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